4-Benzyloxyphenylacetone

Lipophilicity LogP Protecting group strategy

4-Benzyloxyphenylacetone (IUPAC: 1-[4-(phenylmethoxy)phenyl]propan-2-one; CAS 5586-92-5) is a para‑benzyloxy‑substituted phenylacetone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g·mol⁻¹. The compound exists as a crystalline solid at ambient temperature (melting point 59–60 °C) and is routinely supplied at ≥95% purity for research use.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 5586-92-5
Cat. No. B1617260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylacetone
CAS5586-92-5
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-13(17)11-14-7-9-16(10-8-14)18-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3
InChIKeyNNFOTEQKNPUXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenylacetone (CAS 5586-92-5) – Procurement-Relevant Identity and Physicochemical Baseline


4-Benzyloxyphenylacetone (IUPAC: 1-[4-(phenylmethoxy)phenyl]propan-2-one; CAS 5586-92-5) is a para‑benzyloxy‑substituted phenylacetone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g·mol⁻¹ . The compound exists as a crystalline solid at ambient temperature (melting point 59–60 °C) and is routinely supplied at ≥95% purity for research use [1]. Its structural architecture combines a reactive methyl ketone side‑chain with a benzyl‑protected phenolic oxygen, a motif that has been independently identified as a pharmacophoric unit promoting sodium‑channel slow inactivation and that appears in several MAO‑B inhibitor scaffolds [2][3]. These features position the compound as a protected intermediate that can be selectively deprotected to 4‑hydroxyphenylacetone or further elaborated at the ketone terminus, making it a strategic building block in medicinal chemistry and fine‑chemical synthesis.

Why 4-Benzyloxyphenylacetone Cannot Be Replaced by 4-Hydroxy- or 4-Methoxyphenylacetone in Multi‑Step Synthesis


In‑class phenylacetone derivatives bearing different para‑oxygen substituents are not functionally interchangeable because the nature of the protecting group dictates orthogonal reactivity, lipophilicity, and physical handling properties. 4‑Benzyloxyphenylacetone carries a benzyl ether that is stable under a broad range of acidic, basic, and nucleophilic conditions yet is cleanly removed by neutral hydrogenolysis (H₂, Pd/C) [1]. The free phenol 4‑hydroxyphenylacetone (LogP ≈ 0.7–1.5) is substantially more polar and can participate in unwanted O‑alkylation or oxidation side reactions, while the methyl ether 4‑methoxyphenylacetone (LogP ≈ 1.4–1.8) requires harsh demethylating agents (BBr₃, AlCl₃) that are incompatible with many downstream functional groups [2][3]. The quantitative divergence in lipophilicity and deprotection chemistry documented below directly impacts synthetic route design, intermediate isolability, and final‑product purity, making blind substitution a source of yield loss and impurity carry‑through.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 4-Benzyloxyphenylacetone


Lipophilicity Gap: 4-Benzyloxyphenylacetone Is 10‑ to 100‑Fold More Lipophilic Than 4‑Hydroxy- or 4‑Methoxyphenylacetone

4‑Benzyloxyphenylacetone exhibits an experimental LogP of 3.40 (chemsrc) and an ACD/LogP of 3.01 with an ACD/LogD₇.₄ of 3.25 . In contrast, the free phenol 4‑hydroxyphenylacetone has a reported XlogP of 0.80–1.52, and the methyl ether 4‑methoxyphenylacetone has an XlogP of 1.60–1.83 [1][2]. The benzyloxy derivative therefore possesses a calculated octanol‑water partition coefficient roughly 10‑ to 100‑fold higher than its closest in‑class analogs. This lipophilicity differential governs organic‑solvent extractability, chromatographic retention, and – when the benzyl group remains in a bioactive molecule – passive membrane permeability.

Lipophilicity LogP Protecting group strategy Membrane permeability

Physical‑Form Advantage: Crystalline Solid with a 59–60 °C Melting Point Enables Accurate Weighing and Ambient Storage

4‑Benzyloxyphenylacetone is a crystalline solid with a melting point of 59–60 °C and a predicted density of 1.089 g·cm⁻³ [1]. 4‑Hydroxyphenylacetone melts at 38–42 °C and is frequently described as a 'light yellow liquid to solid' that requires refrigerated storage (0–8 °C) . 4‑Methoxyphenylacetone is a liquid at room temperature with a melting point below −15 °C and a density of 1.067 g·mL⁻¹ . The benzyloxy derivative is therefore the only analog of the three that remains a freely‑flowing, weighable solid under standard laboratory conditions (20–25 °C).

Melting point Solid-state handling Weighing accuracy Storage stability

Protecting‑Group Orthogonality: Benzyl Ether Resists Conditions That Cleave Methyl Ethers and Vice Versa

The benzyl ether of 4‑benzyloxyphenylacetone is cleaved by catalytic hydrogenation (H₂, Pd/C, EtOH, 20–25 °C) – conditions to which methyl ethers are inert [1]. Conversely, methyl ethers such as 4‑methoxyphenylacetone are cleaved by BBr₃ or AlCl₃ at low temperature, conditions that can also debenzylate benzyl ethers non‑selectively. This orthogonality means that a synthetic sequence can begin with 4‑benzyloxyphenylacetone, perform transformations incompatible with a free phenol (e.g., Grignard additions, strong‑base enolate alkylations, oxidative transformations), and then liberate the phenol under neutral, non‑destructive hydrogenolysis at the final step. The methyl ether cannot offer this late‑stage deprotection profile without exposing the entire molecule to strong Lewis acids. Patent US 8,703,826 B2 exploits precisely this strategy, using 4‑benzyloxyphenylacetone as a protected intermediate en route to (R,R)‑fenoterol analogs [2].

Protecting group orthogonality Hydrogenolysis Lewis acid lability Multi-step synthesis

Synthetic Precedent in β₂‑Adrenergic Agonist Synthesis: Documented Use as a Key Intermediate in Fenoterol Analog Preparation

U.S. Patent 8,703,826 B2 explicitly describes the conversion of 4‑benzyloxyphenylacetic acid to 4‑benzyloxyphenylacetone as the first committed step in preparing a library of (R,R)‑ and (R,S)‑fenoterol analogs for the treatment of congestive heart failure and β₂‑adrenergic‑receptor‑expressing tumors [1]. The benzyloxy group serves a dual purpose: it protects the phenolic oxygen during ketone elaboration and subsequent chiral reduction steps, and it is removed by hydrogenolysis in the final stage to reveal the catechol‑mimetic resorcinol motif required for receptor binding. No analogous patent precedent exists for 4‑methoxyphenylacetone or 4‑hydroxyphenylacetone in the same synthetic context, establishing a documented, application‑specific reason to procure the benzyloxy congener.

Fenoterol β2-adrenergic receptor Patent intermediate Congestive heart failure

Pharmacophoric Relevance: The Benzyloxyphenyl Motif Is a Validated Structural Unit for Sodium‑Channel Slow Inactivation and MAO‑B Inhibition

Although 4‑benzyloxyphenylacetone itself has not been the subject of a dedicated head‑to‑head pharmacological study, the benzyloxyphenyl substructure it carries has been independently validated as a pharmacophore. King et al. (2012) demonstrated that the benzyloxyphenyl unit promotes sodium‑channel slow inactivation, a mechanism relevant to anticonvulsant and analgesic drug design [1]. Separately, Park et al. (2018) showed that biaryl derivatives containing the benzyloxyphenyl moiety achieve hMAO‑B IC₅₀ values as low as 8.9 nM with >10,000‑fold selectivity over MAO‑A, a profile relevant to Parkinson's disease therapy [2]. By contrast, the 4‑hydroxyphenyl and 4‑methoxyphenyl congeners are primarily known as inactive amphetamine metabolites (4‑hydroxy) or fragrance intermediates (4‑methoxy), with no comparable pharmacophoric validation [3]. This difference in documented biological relevance may influence the choice of starting material in medicinal‑chemistry campaigns targeting ion channels or monoamine oxidases.

Sodium channel Slow inactivation MAO-B Benzyloxyphenyl pharmacophore

Hydrogen‑Bond Donor Count of Zero Eliminates Phenol‑Mediated Intermolecular Interactions During Synthesis

4‑Benzyloxyphenylacetone has zero hydrogen‑bond donor (HBD) groups, a topological polar surface area (TPSA) of 26.3 Ų, and five rotatable bonds . In contrast, 4‑hydroxyphenylacetone possesses one HBD (the phenolic –OH) and a larger TPSA of 37.3 Ų [1]. The absence of an HBD in the benzyloxy derivative eliminates phenol‑driven hydrogen‑bonding networks that can cause peak tailing during normal‑phase chromatography, reduce solubility in non‑polar solvents, and promote undesired acid‑base side reactions with basic nucleophiles or organometallic reagents. 4‑Methoxyphenylacetone also has zero HBD groups (TPSA 26.3 Ų) but, as discussed above, cannot be deprotected orthogonally.

Hydrogen bonding Intermolecular interaction Chromatography Reaction selectivity

Procurement‑Relevant Application Scenarios for 4-Benzyloxyphenylacetone Based on Quantitative Differentiation


Late‑Stage Deprotection Strategies in Multi‑Step Pharmaceutical Intermediate Synthesis

When a synthetic route requires a phenolic –OH group to be protected through multiple steps involving strong bases, nucleophiles, or oxidizing agents, 4‑benzyloxyphenylacetone is the preferred intermediate. Its benzyl ether withstands these conditions and is removed by neutral hydrogenolysis (H₂, Pd/C) at the final step, as demonstrated in the fenoterol analog patent US 8,703,826 B2 [1]. The 4‑hydroxy analog would require re‑protection, while the 4‑methoxy analog would necessitate a harsh BBr₃ demethylation incompatible with many advanced intermediates.

Medicinal Chemistry Campaigns Targeting Voltage‑Gated Sodium Channels or MAO‑B

For programs focused on slow sodium‑channel inactivation (anticonvulsant/analgesic indications) or selective MAO‑B inhibition (Parkinson's disease), the benzyloxyphenyl substructure provides a pre‑validated pharmacophoric starting point [1][2]. The intact 4‑benzyloxyphenylacetone can serve as a building block for parallel library synthesis, with the benzyl group either retained for lipophilicity or removed to reveal a hydrogen‑bond‑donating phenol for target engagement.

Preparative‑Scale Synthesis Requiring Crystalline, Easily Weighable Intermediates

In process chemistry laboratories where accurate stoichiometry is critical, the crystalline nature of 4‑benzyloxyphenylacetone (mp 59–60 °C) allows precise gravimetric dispensing on a multi‑gram scale without the liquefaction or cold‑storage issues associated with 4‑hydroxyphenylacetone (mp 38–42 °C) or 4‑methoxyphenylacetone (liquid at RT) [1]. This physical‑form advantage simplifies inventory management and reduces weighing errors in large‑batch reactions.

Anhydrous Organometallic Chemistry Requiring a Zero‑Hydrogen‑Bond‑Donor Environment

For Grignard additions, lithium‑enolate alkylations, or other transformations sensitive to protic functional groups, the zero HBD count of 4‑benzyloxyphenylacetone prevents reagent quenching and side‑product formation that would occur with 4‑hydroxyphenylacetone [1]. Although 4‑methoxyphenylacetone also has zero HBD groups, its methyl ether cannot be removed under the neutral, orthogonal conditions available for the benzyl ether, limiting downstream flexibility.

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